2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
Description
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a heterocyclic compound characterized by a pyridine core substituted with chlorine at position 2, a 4-chlorophenylsulfonyl group at position 3, and methyl groups at positions 4 and 4. Its molecular formula is C₁₃H₁₁Cl₂NO₂S, with a molar mass of 316.20 g/mol.
Properties
IUPAC Name |
2-chloro-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-8-7-9(2)16-13(15)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPBZUQWTCRPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine Ring Formation
The pyridine core is typically synthesized via cyclization reactions. A common approach involves the condensation of β-keto esters with ammonia or ammonium acetate under acidic conditions. For example, the reaction of ethyl acetoacetate with ammonium acetate in acetic acid yields 4,6-dimethylpyridine derivatives. Modifications to this method include substituting β-keto esters with methyl-substituted analogs to pre-install the 4,6-dimethyl groups. Cyclization temperatures range from 120–160°C, with reaction times of 6–12 hours.
Table 1: Representative Cyclization Conditions
| Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl 3-oxopentanoate | NH₄OAc, acetic acid | 140 | 78 |
| Methyl 3-oxohexanoate | NH₃, ethanol | 120 | 65 |
Sulfonylation of the Pyridine Ring
Introduction of the 4-chlorophenylsulfonyl group occurs via electrophilic aromatic substitution (EAS) or metal-catalyzed coupling. The most efficient method employs 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in dichloromethane at 0–25°C. Reaction progress is monitored by TLC, with typical yields of 70–85%.
Mechanistic Insight : The sulfonyl chloride acts as an electrophile, attacking the electron-rich C-3 position of the pyridine ring. Steric hindrance from the 4,6-dimethyl groups directs substitution to the less hindered C-3 site.
Chlorination at C-2
Chlorination is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂ is preferred for its milder conditions: the sulfonylated intermediate is refluxed in SOCl₂ (2–3 equivalents) at 80°C for 4–6 hours, yielding the 2-chloro derivative. Excess reagent is removed under reduced pressure, and the product is purified via recrystallization from ethanol/water.
Critical Parameters :
Functional Group Interconversions
Post-chlorination modifications include:
Industrial Production Methods
Continuous Flow Reactors
Large-scale synthesis utilizes continuous flow systems to enhance heat transfer and reaction control. Key advantages include:
- Precision : Temperature gradients are minimized, reducing side reactions.
- Scalability : Throughput exceeds batch reactors by 3–5×.
Table 2: Industrial vs. Laboratory-Scale Yields
| Step | Laboratory Yield (%) | Industrial Yield (%) |
|---|---|---|
| Cyclization | 78 | 85 |
| Sulfonylation | 82 | 88 |
| Chlorination | 75 | 80 |
Reaction Optimization and Yield Enhancement
Solvent Selection
Characterization and Analytical Techniques
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity in industrial batches.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a polar aprotic solvent such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorinated pyridine ring may also participate in binding interactions, contributing to the compound’s overall biological effect.
Comparison with Similar Compounds
Structural Analogs and Their Key Attributes
The following table summarizes critical differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The target compound’s methyl and chloro groups enhance hydrophobicity, favoring membrane permeation. In contrast, compound 3’s thieno-pyridine core and styryl groups further increase lipophilicity, correlating with its superior aphid toxicity .
- Electron Effects: Sulfonyl and cyano groups in analogs 2 and 3 withdraw electron density, stabilizing charge-transfer interactions with insect nicotinic acetylcholine receptors (nAChRs), a key target for neonicotinoids .
- Steric Hindrance : The brominated analog’s dual sulfonyl groups may impede binding to biological targets, underscoring the balance required between substituent size and activity .
Biological Activity
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS No. 339111-93-2) is a pyridine derivative characterized by a chlorinated pyridine ring and a sulfonyl group attached to a chlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and its mechanisms of action.
- Molecular Formula : C13H11Cl2NO2S
- Molar Mass : 316.2 g/mol
- CAS Number : 339111-93-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorinated pyridine ring enhances the compound's binding affinity and specificity towards biological targets.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties. A study evaluated several synthesized compounds for their antibacterial efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with the compound showing a promising profile compared to standard antibiotics.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that it acts as a potent inhibitor of these enzymes, which are critical in various physiological processes.
- Acetylcholinesterase Inhibition : The IC50 values for AChE inhibition were reported to be significantly lower than those of standard inhibitors, indicating strong potential for therapeutic applications in treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound displayed strong inhibitory activity against urease, with some derivatives achieving IC50 values in the low micromolar range.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 1.13 - 6.28 |
| Urease | Strong inhibition |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Study on Enzyme Inhibition : A series of derivatives were synthesized and tested for AChE and urease inhibitory activities. The most active compounds showed IC50 values significantly lower than those of existing drugs used as controls.
- Antibacterial Screening : Compounds were screened against multiple bacterial strains, revealing that certain derivatives exhibited enhanced activity compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
